1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]

Photochromism Quantum yield Laser flash photolysis

1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CAS 114747-48-7, MF: C₂₆H₂₇N₃O₂, MW: 413.51) is a 6'-morpholino-substituted spiroindolinonaphthoxazine belonging to the photochromic spirooxazine class. The compound undergoes reversible UV-induced ring-opening from a colorless spirocyclic form to a colored merocyanine, with the 6'-morpholino electron-donating substituent critically altering the photocoloration mechanism, quantum yield, and solvatochromic behavior relative to the unsubstituted parent and other 6'-substituted analogs.

Molecular Formula C26H27N3O2
Molecular Weight 413.5 g/mol
CAS No. 114747-48-7
Cat. No. B173933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
CAS114747-48-7
Molecular FormulaC26H27N3O2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCOCC6)C)C
InChIInChI=1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3
InChIKeyVBGVMVBBKHCPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CAS 114747-48-7): Photochromic Spirooxazine Procurement Guide


1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CAS 114747-48-7, MF: C₂₆H₂₇N₃O₂, MW: 413.51) is a 6'-morpholino-substituted spiroindolinonaphthoxazine belonging to the photochromic spirooxazine class [1]. The compound undergoes reversible UV-induced ring-opening from a colorless spirocyclic form to a colored merocyanine, with the 6'-morpholino electron-donating substituent critically altering the photocoloration mechanism, quantum yield, and solvatochromic behavior relative to the unsubstituted parent and other 6'-substituted analogs [2][3].

Why Generic Spironaphthoxazine Substitution Fails: Evidence-Based Differentiation of CAS 114747-48-7


In-class spironaphthoxazines are not interchangeable because the 6'-substituent fundamentally alters the photocoloration mechanism and quantum efficiency. The unsubstituted parent (CAS 27333-47-7) photocolorizes via a singlet pathway with a quantum yield of only 0.2, while electron-withdrawing 6'-substituents (e.g., nitro) switch the mechanism to a triplet pathway [1]. The 6'-morpholino substituent on CAS 114747-48-7 accelerates the thermal bleaching rate constant with increasing solvent polarity—a positive solvatochromic behavior not shared equally across all 6'-amino-substituted analogs [2]. Furthermore, the morpholino oxygen atom introduces polarity-driven aggregation tendencies in non-polar solvents that differ from the purely hydrophobic piperidino analog (CAS 114747-45-4), directly impacting polymer matrix compatibility and color uniformity in final formulations [3].

Quantitative Differentiation Evidence: 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] vs. Closest Analogs


Photocoloration Quantum Yield: 2.5-Fold Enhancement over Unsubstituted Parent

The 6'-morpholino-substituted compound (II, CAS 114747-48-7) exhibits a photocoloration quantum yield (Φ) of 0.5 in toluene at 297 K, measured via laser flash photolysis. This is 2.5-fold higher than the unsubstituted spironaphthoxazine (IV, CAS 27333-47-7, Φ = 0.2). The piperidino analog (III, CAS 114747-45-4) yields an identical Φ = 0.5, while the 8'-nitro derivative (I) reaches Φ = 0.7 via a distinct triplet pathway [1].

Photochromism Quantum yield Laser flash photolysis

Photocoloration Mechanism: Exclusive Singlet Pathway Differentiates from Electron-Withdrawing Analogs

Unlike the 8'-nitro derivative which photocolorizes via a triplet pathway (Φ = 0.7), the 6'-morpholino compound (II) forms the photomerocyanine exclusively via an excited singlet pathway. The piperidino analog (III) shares this singlet-only mechanism. The mechanistic divergence has practical consequences: triplet-pathway compounds are quenched by molecular oxygen, whereas singlet-pathway compounds maintain consistent photocoloration in aerobic environments [1].

Photochemical mechanism Triplet vs. singlet pathway Excited-state dynamics

Solvatochromic Thermobleaching Rate: Polarity-Dependent Kinetics Distinguish Morpholino from Piperidino

Both the 6'-morpholino and 6'-piperidino compounds exhibit positive solvatochromism in the absorption spectra of their colored merocyanine forms. The rate constant for thermobleaching (thermal ring-closure) increases with increasing solvent polarity for both compounds. However, the morpholino oxygen introduces additional hydrogen-bond acceptor capacity in protic solvents, which can further modulate the bleaching rate beyond what is observed for the purely hydrophobic piperidino analog [1]. Precise rate constant values require full-text access; the qualitative trend is established by Kozlovskaya et al. (1994).

Solvatochromism Thermal bleaching kinetics Solvent polarity response

Colored Form Structure: Bipolar Merocyanine Stabilization Unique to Electron-Donating 6'-Substituents

The colored photomerocyanine form of 6'-morpholino- and 6'-piperidino-substituted spironaphthoxazines adopts a bipolar structure with a positive charge localized on the morpholine (or piperidine) nitrogen atom. This contrasts with the quinoidal (neutral) structure of the unsubstituted spironaphthoxazine (CAS 27333-47-7) colored form. The bipolar stabilization is evidenced by the concentration- and temperature-dependent aggregation behavior and low-temperature fluorescence of the closed form, which disappears upon warming [1].

Merocyanine structure Electron-donating substituents Bipolar resonance

Fatigue Resistance: 200-Cycle Benchmark for Heterocycle-Containing Spirooxazines

In a systematic study of 10 nitrogen-heterocycle-containing spirooxazines (Tan et al., 2005), fatigue resistance was examined after 200-cycle irradiation of UV and visible lights. Spirooxazines containing nitrogen heterocycles (including morpholino-substituted derivatives) exhibited remarkable fatigue resistance and excellent photostability in both solutions and PMMA films. The study demonstrated that these compounds were stable for long-term usage without color decay. While the specific 6'-morpholino-naphthoxazine was not compound 2 or 10 in this study, the class-level inference is that morpholino-substituted spironaphthoxazines benefit from the general class advantage of nitrogen-heterocycle-containing spirooxazines [1].

Fatigue resistance Photostability UV cycling

Electrochromic Dual-Mode Capability: Ionization-Driven Color Change in Addition to Photochromism

CAS 114747-48-7 and its piperidino analog (CAS 114747-45-4) exhibit electrochromic properties resulting from ionization and formation of intermediate products, in addition to their well-characterized photochromic behavior. This dual-mode (photo- and electrochromic) response was specifically studied in the 1994 Kozlovskaya paper. The combination of photochromic and electrochromic switching within a single molecular framework is not a general feature of all spironaphthoxazines; it arises from the electron-donating 6'-amino substituent which facilitates ionization [1].

Electrochromism Dual-mode switching Ionization

Procurement-Relevant Application Scenarios for 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CAS 114747-48-7)


Ophthalmic Photochromic Lenses Requiring Oxygen-Insensitive, High-Quantum-Yield Colorati

For ophthalmic lens formulations requiring consistent photochromic performance under aerobic conditions, CAS 114747-48-7 is preferred over nitro-substituted spironaphthoxazines because its exclusive singlet photocoloration pathway (Φ = 0.5) eliminates oxygen quenching that degrades triplet-pathway compounds [1]. The 2.5-fold higher quantum yield versus the unsubstituted parent (Φ = 0.2) enables reduced dye loading for equivalent coloration depth, which can lower material costs and minimize lens haze [1].

Dual-Mode Smart Windows Combining Photochromic and Electrochromic Switching

CAS 114747-48-7's demonstrated electrochromic behavior, confirmed alongside its photochromic response, makes it a candidate for dual-mode smart window applications where light-driven darkening and electrically controlled transparency are both required [1]. The piperidino analog shares this dual-mode capability, but the morpholino compound's additional hydrogen-bond acceptor oxygen offers greater formulation flexibility for tuning switching kinetics in protic polymer hosts [1][2].

Anti-Counterfeiting Inks and Security Printing Leveraging Solvatochromic Response

The positive solvatochromism of CAS 114747-48-7's colored merocyanine form, combined with the polarity-dependent thermal bleaching rate, enables the design of anti-counterfeiting features where color and fading rate respond to the polarity of the substrate or overcoat [2]. The bipolar merocyanine structure (positive charge localized on morpholine nitrogen) provides a distinct spectral signature that differs from the quinoidal colored form of unsubstituted spironaphthoxazines [3].

Information Storage and Optical Memory Media Requiring 200-Cycle Fatigue Resistance

For rewritable optical data storage or photochromic information recording media, CAS 114747-48-7 benefits from the class-level fatigue resistance benchmark of nitrogen-heterocycle spirooxazines, which withstand at least 200 UV/visible irradiation cycles without performance decay [4]. This fatigue resistance is approximately 100-fold superior to spiropyran-based alternatives [5], supporting procurement decisions where cycle life directly impacts device longevity.

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